REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.C(N(CC)CC)C.[CH3:16][C:17]([CH3:22])([CH3:21])[C:18](Cl)=[O:19].O>ClCCl>[CH3:16][C:17]([CH3:22])([CH3:21])[C:18]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1)=[O:19]
|
Name
|
|
Quantity
|
86.4 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC=C1)C
|
Name
|
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
106.1 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)Cl)(C)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
after addition
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to an oil that
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with hexane
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)NC1=NC(=CC=C1)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 115 g | |
YIELD: CALCULATEDPERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |